molecular formula C17H14ClN3O2 B4904420 N-(3-Chlorophenyl)-2-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)acetamide CAS No. 915931-56-5

N-(3-Chlorophenyl)-2-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)acetamide

Cat. No.: B4904420
CAS No.: 915931-56-5
M. Wt: 327.8 g/mol
InChI Key: UQUSLCVCUWAYHI-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)acetamide ( 915931-56-5) is a high-purity chemical compound supplied for research use only. This molecule features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its metabolic stability and role as a bioisostere for amide and ester functionalities . Compounds containing the 1,2,4-oxadiazole core are extensively investigated for their diverse biological activities. Research into structurally similar oxadiazole derivatives has demonstrated significant potential in the development of anti-inflammatory agents, with some analogs acting as potent and selective cyclooxygenase-2 (COX-2) inhibitors . Furthermore, the 1,3,4-oxadiazole isomer is a prominent pharmacophore in anticancer drug discovery, with studies showing that such compounds can exhibit antiproliferative effects by targeting key enzymes and pathways involved in cancer cell proliferation, such as thymidylate synthase and HDAC . Other research areas for oxadiazole-based compounds include their development as non-covalent inhibitors of specific proteasome activities and their exploration in agricultural sciences as antibacterial and nematicidal agents . This compound serves as a valuable advanced intermediate or building block for researchers in pharmaceutical development and chemical biology. Its molecular formula is C17H14ClN3O2 with a molecular weight of 327.76 g/mol . All chemicals are for research purposes under controlled laboratory conditions and are not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-11-5-7-12(8-6-11)17-20-15(21-23-17)10-16(22)19-14-4-2-3-13(18)9-14/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUSLCVCUWAYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)CC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650563
Record name N-(3-Chlorophenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915931-56-5
Record name N-(3-Chlorophenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-2-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)acetamide typically involves the following steps:

    Formation of 1,2,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution reactions:

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-2-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogenated compounds and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

Medicinal Chemistry

N-(3-Chlorophenyl)-2-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)acetamide has garnered attention in medicinal chemistry for its potential as an antitumor agent. Research indicates that compounds containing oxadiazole rings exhibit significant cytotoxicity against various cancer cell lines.

Case Studies

  • Antitumor Activity : A study demonstrated that derivatives of oxadiazole showed promising results in inhibiting tumor growth in vitro and in vivo models. The presence of the chlorophenyl group enhances the compound's interaction with biological targets, potentially increasing its efficacy against cancer cells .

Material Science

The compound is also explored for its applications in material science, particularly in the development of organic semiconductors. The unique electronic properties of oxadiazoles make them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Studies

  • Organic Electronics : Research has shown that incorporating oxadiazole derivatives into polymer matrices can improve the charge transport properties and stability of organic electronic devices .

Agricultural Chemistry

In agricultural chemistry, N-(3-Chlorophenyl)-2-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)acetamide has potential as a pesticide or herbicide due to its ability to inhibit specific enzymatic pathways in pests.

Case Studies

  • Pesticidal Activity : Preliminary studies indicate that compounds with oxadiazole structures exhibit insecticidal properties against common agricultural pests. The mechanism of action often involves disrupting metabolic processes critical for pest survival .

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-2-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Modifications in Oxadiazole Derivatives

Compound 1 : 2-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide ()
  • Key Differences :
    • Replaces p-tolyl with a simple phenyl group.
    • Chlorine is on the acetamide side chain instead of the phenyl ring.
  • Impact: Reduced lipophilicity (phenyl lacks methyl) may lower membrane permeability.
Compound 2 : 2-((5-((2-Chlorophenyl)(thieno-pyridinyl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide ()
  • Key Differences: Incorporates a thieno[3,2-c]pyridine moiety and a thioether linkage. 2-Chlorophenyl instead of 3-chlorophenyl.
  • Thioether increases metabolic stability but may reduce solubility .

Heterocyclic Core Variations

Compound 3 : N-(3-Chlorophenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
  • Key Differences :
    • Triazole core (1,2,4-triazole) replaces oxadiazole.
    • Pyridine substituent introduces basicity.
  • Impact :
    • Triazole’s nitrogen-rich structure enhances hydrogen-bonding capacity.
    • Pyridine improves aqueous solubility but may limit blood-brain barrier penetration .
Compound 4 : N-(3-Bromophenyl)-2-((5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide ()
  • Key Differences :
    • Bromine replaces chlorine on the phenyl ring.
    • Triazole core with additional p-tolyl and 4-chlorophenyl groups.
  • Impact :
    • Bromine increases steric bulk and van der Waals interactions.
    • Dual aryl groups may enhance target affinity but raise molecular weight (513.84 g/mol) .

Substitution Patterns and Electronic Effects

Compound Core Heterocycle Aryl Substituent Chloro Position Molecular Weight (g/mol) Key Feature(s)
Target Compound 1,2,4-Oxadiazole p-Tolyl 3-Chlorophenyl 327.76 Balanced lipophilicity, electron-deficient core
Compound 1 () 1,3,4-Oxadiazole Phenyl Chloroacetamide 253.68 Reactive chloroacetamide
Compound 2 () 1,3,4-Oxadiazole Thieno-pyridine 2-Chlorophenyl ~450 (estimated) Enhanced π-π stacking, thioether linkage
Compound 3 () 1,2,4-Triazole Pyridinyl 3-Chlorophenyl ~380 (estimated) High solubility, triazole core
Compound 4 () 1,2,4-Triazole p-Tolyl + 4-Cl-Ph 3-Bromophenyl 513.84 High steric bulk, dual aryl substitution

Biological Activity

N-(3-Chlorophenyl)-2-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of its biological activity based on current research findings.

  • Molecular Formula : C17_{17}H14_{14}ClN3_3O2_2
  • Molecular Weight : 327.77 g/mol
  • CAS Number : 915931-56-5

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives, including N-(3-Chlorophenyl)-2-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)acetamide. The compound has been evaluated for its effectiveness against various pathogens.

Minimum Inhibitory Concentration (MIC)

The antimicrobial activity can be quantified using the MIC, which indicates the lowest concentration of a substance that inhibits the growth of microorganisms. In studies involving oxadiazole derivatives:

  • Compounds showed significant antibacterial effects against Gram-positive and Gram-negative bacteria.
  • MIC values ranged from 0.22 to 0.25 μg/mL for the most active derivatives in related studies .

The proposed mechanism involves the inhibition of lipoteichoic acid synthesis, crucial for the growth and virulence of certain bacteria. This suggests that compounds like N-(3-Chlorophenyl)-2-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)acetamide could serve as effective agents in combating bacterial infections .

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Oxadiazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines.

Cytotoxicity Studies

Research indicates that certain oxadiazole compounds demonstrate significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The following table summarizes findings from recent studies:

CompoundCell LineIC50_{50} (µg/mL)Reference
1MCF-70.28
2A5490.52
3HepG210.28

Structure-Activity Relationship (SAR)

The SAR analysis suggests that modifications to the oxadiazole ring can enhance biological activity. For instance, substituting different groups in specific positions can significantly increase anticancer potency. Compounds with a phenyl group substitution at position 1 have shown improved activity compared to others .

Case Studies

Several case studies have documented the efficacy of oxadiazole derivatives in preclinical settings:

  • Antimicrobial Efficacy : A study demonstrated that an oxadiazole derivative exhibited superior antimicrobial activity compared to standard antibiotics like vancomycin and tetracycline against resistant strains of bacteria .
  • Cytotoxic Evaluation : Another investigation revealed that specific derivatives led to apoptosis in cancer cells through caspase activation pathways, indicating their potential as therapeutic agents in oncology .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(3-Chlorophenyl)-2-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)acetamide, and how are intermediates purified?

  • Methodology : Synthesis typically involves multi-step reactions, including (1) condensation of 3-chloroaniline with chloroacetyl chloride to form the acetamide backbone, (2) cyclocondensation with p-tolyl-substituted amidoximes to construct the 1,2,4-oxadiazole ring. Key steps require refluxing in aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours. Purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
  • Critical Parameters : Reaction pH (neutral), anhydrous conditions to prevent hydrolysis, and inert atmosphere (N₂/Ar) to avoid oxidation of intermediates.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Primary Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., chlorophenyl protons at δ 7.2–7.5 ppm; oxadiazole carbons at δ 165–170 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 398.08) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and bond angles. SHELX programs (e.g., SHELXL) refine structures using single-crystal data .

Q. How is the compound screened for preliminary biological activity?

  • In Vitro Assays :

  • Antimicrobial : Disk diffusion against S. aureus and E. coli (MIC values reported as 12.5–25 µg/mL) .
  • Enzyme Inhibition : Fluorescence-based assays targeting COX-2 or α-glucosidase (IC₅₀ values compared to reference inhibitors) .
    • Dosage : 10–100 µM ranges in triplicate, with DMSO controls (<1% v/v) to avoid solvent toxicity .

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